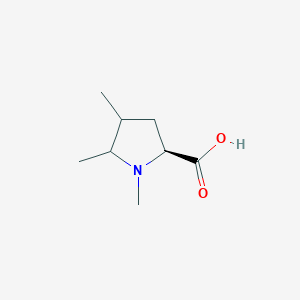

(2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid

Description

(2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid is an organic compound with a unique structure that includes a pyrrolidine ring substituted with three methyl groups and a carboxylic acid group

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(2S)-1,4,5-trimethylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-5-4-7(8(10)11)9(3)6(5)2/h5-7H,4H2,1-3H3,(H,10,11)/t5?,6?,7-/m0/s1 |

InChI Key |

DDGHFNSZKFJZDI-AHXFUIDQSA-N |

Isomeric SMILES |

CC1C[C@H](N(C1C)C)C(=O)O |

Canonical SMILES |

CC1CC(N(C1C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylbutanal with ammonia to form the pyrrolidine ring, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The methyl groups on the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of pyrrolidine derivatives, including (2S)-1,4,5-trimethylpyrrolidine-2-carboxylic acid, in anticancer therapies. For instance, derivatives of related compounds have shown promising results against non-small cell lung adenocarcinoma (A549 cells) through cytotoxicity assays. The structure-activity relationship indicates that modifications to the pyrrolidine ring can enhance anticancer efficacy .

Antimicrobial Properties : Research has demonstrated that certain derivatives exhibit antimicrobial activity against Gram-positive bacteria and drug-resistant fungi. For example, compounds derived from pyrrolidine structures were tested against various pathogens with some showing minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Staphylococcus aureus and Clostridium difficile .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Specific studies indicate its effectiveness in modulating protease activity, which is crucial for developing therapeutic agents targeting various diseases. The compound's ability to interact with enzyme active sites could lead to the design of novel inhibitors with enhanced specificity and potency.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including:

- Oxidation : Converting the carboxylic acid group into more reactive intermediates.

- Reduction : Transforming the carboxylic acid into alcohols.

- Substitution Reactions : The presence of the trimethyl group enables substitution reactions that can lead to diverse derivatives.

Comparative Analysis of Related Compounds

The following table compares this compound with similar compounds regarding their biological activities and synthetic utility:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (2S)-1-Pyrrolidine-2-carboxylic acid | Lacks methyl substituents | Lower reactivity |

| (3S)-5-Methylpyrrolidine-2-carboxylic acid | Contains one methyl group | Moderate enzyme modulation |

| This compound | Three methyl groups enhance stability and reactivity | Significant enzyme modulation potential |

Case Study 1: Anticancer Research

A study investigated the anticancer properties of a series of pyrrolidine derivatives based on this compound. The findings indicated that certain modifications led to increased cytotoxicity against A549 cells when compared to standard treatments like cisplatin. This suggests that further exploration of this compound could yield effective cancer therapies .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, derivatives were screened against multidrug-resistant bacterial strains. The results showed that specific modifications resulted in significant antibacterial activity with MIC values indicating effective inhibition of growth in resistant strains .

Mechanism of Action

The mechanism of action of (2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-Hydroxyoctanoic acid: Another compound with a similar structure but different functional groups.

(2S)-Naringenin: A dihydro-flavonoid with medicinal properties.

(2S)-2-Hydroxydecanoic acid: Similar in structure but with a longer carbon chain.

Uniqueness

(2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of a carboxylic acid group. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.

Biological Activity

(2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid, also known as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure allows it to interact with various biological systems, making it a potential candidate for therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

- Molecular Formula : C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- CAS Number : 98552-65-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carboxylic acid group facilitates hydrogen bonding with target proteins, while the pyrrolidine ring contributes to hydrophobic interactions. These interactions can modulate enzyme activity and influence various biological pathways.

Biological Activities

-

Enzyme Inhibition

- The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate its potential as an inhibitor of NaPi-IIb transporters, which are crucial in phosphate homeostasis and may play a role in conditions such as chronic kidney disease and hyperphosphatemia .

- Neuroprotective Effects

- Antimicrobial Activity

Case Study 1: Inhibition of NaPi-IIb Transporters

A study highlighted the effectiveness of this compound in inhibiting NaPi-IIb transporters. This inhibition was linked to the prevention of ectopic calcification and vascular calcification associated with chronic kidney disease. The compound demonstrated significant efficacy in preclinical models .

Case Study 2: Neuroprotective Mechanisms

In a recent investigation into the neuroprotective effects of pyrrolidine derivatives, this compound was found to enhance neuronal survival under oxidative stress conditions. The mechanism involved modulation of antioxidant enzyme activities and reduction of inflammatory cytokines .

Research Findings

Recent advances in asymmetric synthesis have allowed for the development of various analogs of this compound. These analogs have been tested for their biological activities:

- Table 1: Biological Activities of Pyrrolidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.